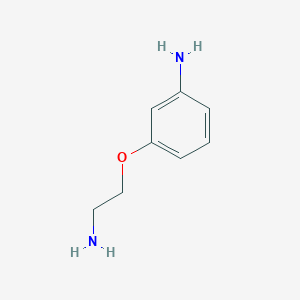

3-(2-Aminoethoxy)aniline

Description

3-(2-Aminoethoxy)aniline is an aromatic amine featuring an aniline core substituted with a 2-aminoethoxy group at the meta position. This structural motif imparts unique electronic and steric properties, making it valuable in organic synthesis, pharmaceuticals, and materials science. The aminoethoxy group enhances solubility in polar solvents and enables participation in hydrogen bonding, which influences reactivity in electrophilic aromatic substitution and coordination chemistry .

Properties

CAS No. |

62877-07-0 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-(2-aminoethoxy)aniline |

InChI |

InChI=1S/C8H12N2O/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5,9-10H2 |

InChI Key |

YPGQXEIGCHGJNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCCN)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 3-(2-Aminoethoxy)aniline, differing primarily in substituent groups. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Analysis of this compound and Analogues

Substituent Effects on Reactivity and Solubility

- Aminoethoxy vs. Methoxyethoxy ( vs. 11): Replacing the terminal amine (-NH₂) in this compound with a methoxy group (-OCH₃) reduces basicity and hydrogen-bonding capacity. This modification decreases water solubility but improves compatibility with non-polar solvents, as seen in 3-(2-Methoxyethoxy)aniline .

- Electron-Withdrawing Groups (): 2-(2,2,2-Trifluoroethoxy)aniline features a trifluoroethoxy group, which exerts a strong electron-withdrawing effect via the -CF₃ moiety. This stabilizes the aromatic ring against electrophilic attack but lowers nucleophilicity compared to the aminoethoxy analogue .

Structural and Computational Insights

- DFT Studies on 4-[4-(2-Aminoethoxy)benzyl]aniline (): Computational modeling at the B3LYP/6-31G(d,p) level accurately predicted NMR chemical shifts (¹H and ¹³C) for this benzyl-substituted derivative. Such studies highlight the utility of DFT in designing analogues with tailored electronic properties .

- Crystal Packing in Naphthalene Derivatives (): A related compound, N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline, exhibits extended conjugation and hydrogen-bonded dimerization via N-H⋯(Br,O) interactions. Similar motifs may influence the solid-state behavior of this compound derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.